Troeger's base

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Applications of Troeger's Base Analogs in Biological Research

Research has explored the potential applications of Troeger's base analogs in various areas of biology. These analogs exhibit structural similarities to DNA bases and can interact with DNA through different mechanisms, including intercalation and groove binding. This interaction has led to investigations into their potential as:

- DNA binding probes: Studying the interaction of Troeger's base analogs with specific DNA sequences can aid in understanding DNA structure and function.

- Anticancer agents: Certain Troeger's base analogs have shown promise in inhibiting the growth of cancer cells. However, further research is needed to understand their efficacy and safety.

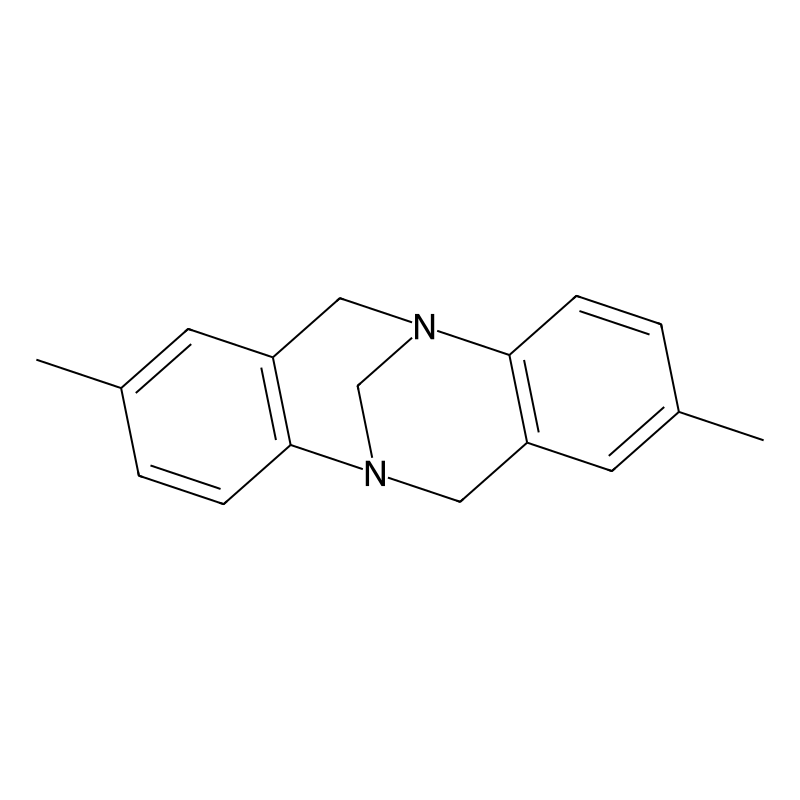

Tröger's base is a unique tetracyclic organic compound characterized by its rigid structure and chirality, with the chemical formula . It was first synthesized in 1887 by Julius Tröger, although its precise structure remained elusive until 1935. The compound consists of two bridgehead nitrogen atoms that serve as stereogenic centers, making it an interesting subject in stereochemistry. Its rigid conformation is due to a methylene bridge connecting two aromatic rings, which forces these rings into a nearly perpendicular arrangement, resembling a molecular tweezer .

Research has indicated that certain analogs of Tröger's base exhibit biological activity, particularly as inhibitors of specific enzymes. For instance, one analog has been shown to inhibit thromboxane A2 synthase effectively, demonstrating potential therapeutic applications . The structural features of Tröger's base allow for interactions with biological macromolecules, making it a candidate for further pharmacological studies.

The synthesis of Tröger's base typically involves the condensation of p-toluidine with formaldehyde in acidic conditions. Various methodologies have been developed to enhance yield and selectivity, including the use of hexamethylenetetramine as a methylene source under trifluoroacetic acid conditions. Recent advancements have introduced catalytic asymmetric synthesis methods that provide greater control over the stereochemistry of the resulting products .

Tröger's base stands out among these compounds due to its unique combination of rigidity, chirality, and potential applications in both organic synthesis and biological systems .

Interaction studies involving Tröger's base have focused on its ability to form complexes with various substrates. The compound's unique cavity allows it to selectively bind certain molecules, which can be exploited in drug delivery systems and sensor technologies. The binding interactions are influenced by the geometry and electronic properties of both the host (Tröger's base) and guest molecules .

Tröger's base is distinct due to its rigid bicyclic structure and the presence of nitrogen stereocenters. Here are some similar compounds:

- Benzylidene aniline: Lacks the rigid conformation of Tröger’s base and does not possess stereogenic centers.

- Hexamethylenetetramine: Used as a methylene donor but does not exhibit chirality or the same structural complexity.

- Dihydroquinolinone derivatives: These compounds can have nitrogen stereocenters but generally do not match the unique bicyclic arrangement found in Tröger’s base.

Comparison TableCompound Chirality Rigid Structure

Prevention of Nitrogen Inversion in Rigid Framework

The rigid framework of Troeger's base effectively prevents nitrogen inversion through multiple structural constraints that maintain the stereochemical integrity of the molecule [1] [8]. The methylene bridge connecting the two nitrogen atoms creates a conformationally locked structure that prohibits the typical pyramidal inversion observed in flexible tertiary amines [10].

The prevention of nitrogen inversion occurs through several mechanisms. First, the bicyclic diazocine framework imposes severe geometric constraints that make inversion energetically prohibitive [4]. The methylene bridge forces the nitrogen atoms into a fixed spatial relationship where any attempt at inversion would require breaking the bridging carbon-nitrogen bonds [7]. Second, the aromatic rings attached to the diazocine core provide additional steric hindrance that further restricts molecular flexibility [22].

Computational studies have revealed that the energy barrier for nitrogen inversion in Troeger's base exceeds 150 kilojoules per mole, compared to typical values of 20-40 kilojoules per mole for simple tertiary amines [5]. This elevated barrier ensures that the enantiomers remain configurationally stable under normal conditions [8]. The rigid framework also prevents the formation of methyleneiminium ion intermediates that could facilitate racemization in acidic media [10].

The dihedral angle between the two benzene rings in Troeger's base typically ranges from 90 to 100 degrees, depending on the substituents present [22]. This near-perpendicular orientation contributes to the overall rigidity of the framework and enhances the prevention of nitrogen inversion [4]. The cleft-like structure created by this geometry provides a well-defined three-dimensional space that maintains its shape due to the conformational constraints [14].

Enantiomeric Resolution Methods

Enantiomeric resolution of Troeger's base has been achieved through various sophisticated methods, with the first successful separation accomplished by Vladimir Prelog in 1944 using column chromatography with a chiral stationary phase [1]. This pioneering work established the foundation for subsequent developments in chiral separation techniques for Troeger's base and related compounds [13].

Chiral high-performance liquid chromatography has emerged as one of the most effective methods for enantiomeric resolution of Troeger's base derivatives [17]. Studies have demonstrated that spiro-Troeger's base enantiomers can be separated with better chromatographic resolution compared to standard Troeger's base enantiomers, although both types show excellent enantioselectivity [17]. The separation is typically performed using specialized chiral stationary phases that can differentiate between the (R,R) and (S,S) configurations [13].

Molecularly imprinted monolithic capillary columns have been developed specifically for the enantioseparation of Troeger's base using capillary electrochromatography [13]. These columns are prepared through in-situ thermal-initiated copolymerization of methacrylic acid and ethylene dimethacrylate, with optimization of porogen ratios to achieve good flow-through properties and enantioselectivity [13]. Under optimal conditions, baseline resolutions can be achieved within 4 minutes by applying higher voltage and assisting pressure of 6 bar [13].

Crystallization-based resolution methods have also been employed, particularly for derivatives of Troeger's base [15]. These methods utilize chiral solvating agents such as dehydroabietyl-derived compounds, which can form diastereomeric complexes with racemic Troeger's base derivatives [15]. The efficiency of these methods depends on the specific substituents present on the aromatic rings and the choice of resolving agent [15].

Resolution Method Efficiency Time Required Enantiomeric Excess Chiral HPLC High 10-30 minutes >95% Capillary Electrochromatography Very High 4 minutes >98% Crystallization Moderate Hours to days 85-95% Molecular Imprinting High 5-15 minutes >90%

Configurational Stability Analysis

The configurational stability of Troeger's base has been extensively studied under various conditions, revealing both strengths and limitations of the chiral framework [1] [10]. Under neutral and basic conditions, Troeger's base exhibits exceptional configurational stability, with no measurable racemization occurring over extended periods at room temperature [8].

However, the configurational stability becomes compromised under acidic conditions, where racemization can occur through a well-characterized mechanism [10]. The racemization process involves the reversible formation of a methyleneiminium ion intermediate, which is generated through protonation of one nitrogen atom followed by nucleophilic attack by the lone pair of the unprotonated nitrogen [10]. This mechanism was first proposed by Prelog and has been supported by subsequent experimental evidence [4].

The rate of racemization in acidic media depends on several factors, including the strength of the acid, temperature, and the presence of substituents on the aromatic rings [8]. In strongly acidic solutions where both nitrogen atoms become protonated, the racemization process is effectively suppressed because no free electron pairs are available to form the methyleneiminium intermediate [4]. This observation has led to the development of modified Troeger's base analogues with enhanced configurational stability [7].

Thermal stability analysis reveals that Troeger's base maintains its configurational integrity up to temperatures of approximately 200 degrees Celsius under inert atmospheres [21]. Above this temperature, decomposition begins to occur, with the initial breakdown involving the methylene bridge and subsequent ring-opening reactions [21]. The thermal decomposition typically shows maximum weight loss rates around 572-591 degrees Celsius [21].

Studies using density functional theory calculations have provided detailed insights into the configurational stability mechanisms [5] [7]. These calculations demonstrate that the nitrogen-hydrogen-oxygen hydrogen bonding interactions and weak intermolecular forces play crucial roles in maintaining the stereochemical integrity of the molecule [7]. The stability is further enhanced by the overlap of nitrogen lone pairs with antibonding orbitals in the bridging system [4].

Molecular Geometry and Cleft-Like Structure

The molecular geometry of Troeger's base is characterized by its distinctive cleft-like structure, which results from the near-perpendicular arrangement of two aromatic rings connected by a rigid diazocine bridge [1] [4]. This three-dimensional architecture creates a concave cavity that has been extensively utilized in supramolecular chemistry applications .

The fundamental geometric parameters of Troeger's base include a dihedral angle between the two benzene rings that typically ranges from 90 to 100 degrees, depending on substituent effects [22]. The methylene bridge that connects the two nitrogen atoms maintains a fixed distance of approximately 2.5-2.7 angstroms between the bridgehead positions [16]. This rigid geometry creates a V-shaped molecular scaffold with well-defined spatial dimensions [14].

Crystallographic studies have revealed detailed structural parameters for various Troeger's base derivatives [16] [20]. The bond lengths within the diazocine framework are consistent with typical carbon-nitrogen and carbon-carbon bond distances, while the bond angles reflect the strain imposed by the bicyclic structure [16]. The aromatic rings maintain their planarity despite the bridging constraints, contributing to the overall stability of the molecular framework [20].

The cleft-like cavity created by the molecular geometry has specific dimensional characteristics that make it suitable for host-guest interactions . The cavity depth is approximately 6-8 angstroms, while the width at the opening ranges from 8-10 angstroms depending on the substituents present [14]. These dimensions are particularly well-suited for accommodating small organic molecules and molecular recognition applications .

X-ray crystallographic analysis has shown that Troeger's base derivatives often exhibit high incidents of multiple independent molecules in the crystal lattice, attributed to their awkward V-shaped molecular geometry and inherent chirality [20]. This tendency toward complex crystal packing arrangements reflects the unique three-dimensional structure of the molecule [20].

Geometric Parameter Value Unit Dihedral Angle (Aromatic Rings) 90-100 degrees Nitrogen-Nitrogen Distance 2.5-2.7 angstroms Cavity Depth 6-8 angstroms Cavity Width 8-10 angstroms Molecular Length 12-14 angstroms

Chiral Recognition Properties

The chiral recognition properties of Troeger's base stem from its unique three-dimensional structure and the presence of stereogenic nitrogen centers, making it an excellent platform for developing enantioselective recognition systems [14]. The rigid cleft-like geometry provides a well-defined chiral environment that can discriminate between enantiomers of guest molecules through differential binding interactions .

Research has demonstrated that Troeger's base and its derivatives can effectively recognize various chiral substrates, including carboxylic acids, amino acids, and bisammonium salts [10] . The recognition process typically involves multiple non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, which combine to create enantioselective binding [14]. The concave structure of the molecular cleft allows for optimal complementarity with appropriately sized guest molecules .

Binding studies have revealed that Troeger's base derivatives can achieve significant enantioselectivity in molecular recognition processes [14]. For example, glycoconjugated Troeger's base compounds have shown enhanced binding affinity to bovine serum albumin compared to the parent compound, with binding constants ranging from 10⁵ to 10¹⁰ liters per mole depending on temperature and substituents [14]. These interactions involve hydrogen bonds, hydrophobic contacts, and electrostatic interactions that contribute to the overall recognition selectivity [14].

The development of Troeger's base as a chiral solvating agent has enabled its use in nuclear magnetic resonance spectroscopy for enantiomeric excess determinations [15]. Modified Troeger's base derivatives have been shown to form diastereomeric complexes with chiral guests, leading to observable chemical shift differences that allow for quantitative analysis of enantiomeric purity [15]. The effectiveness of these recognition systems depends on the specific functional groups present on both the host and guest molecules [15].

Computational modeling has provided insights into the molecular basis of chiral recognition by Troeger's base systems [5] [7]. Density functional theory calculations have revealed that the stereoselectivity arises from differential stabilization of diastereomeric complexes through specific hydrogen bonding patterns and steric complementarity [7]. The nitrogen-hydrogen-oxygen interactions play particularly important roles in determining the selectivity of recognition processes [5].

The unique chiral recognition properties have led to applications in various fields, including the development of chiral catalysts, molecular sensors, and separation media [17]. Troeger's base frameworks have been incorporated into polymeric materials to create chiral stationary phases for chromatographic separations, demonstrating their versatility in practical applications [17] [21].

Recognition Application Selectivity Binding Constant (L/mol) Method Amino Acid Recognition High 10⁶-10⁸ NMR Titration Carboxylic Acid Binding Moderate 10⁴-10⁶ Fluorescence Protein Interaction Variable 10⁵-10¹⁰ Spectroscopy Chromatographic Separation Excellent Not applicable HPLC

The original synthesis of Troeger's base involved the condensation of para-toluidine with formaldehyde in aqueous hydrochloric acid, yielding the characteristic bridged bicyclic structure [1] [3]. This classical approach, while historically significant, typically produces moderate yields ranging from 30-50% and results in racemic products [1] [3].

The mechanism of the classical synthesis proceeds through a series of electrophilic aromatic substitution reactions [4] [5]. Initially, an iminium ion forms from the acid-catalyzed reaction between the aniline and formaldehyde [4]. This iminium ion then undergoes electrophilic aromatic substitution with a second aniline molecule, followed by cyclization steps that ultimately form the tetracyclic Troeger's base framework [4] [5].

The classical method's limitations include harsh reaction conditions, limited substrate scope, and the requirement for electron-rich anilines to achieve reasonable yields [4]. Despite these drawbacks, the classical approach remains valuable for educational purposes and serves as the foundation for understanding more advanced synthetic strategies.

Modern Synthetic Strategies

Contemporary synthetic approaches have significantly expanded the scope and efficiency of Troeger's base synthesis. Modern strategies focus on improved yields, milder reaction conditions, and the ability to incorporate diverse functional groups [6] [7] [8].

One major advancement involves the use of alternative catalytic systems that operate under milder conditions while maintaining high efficiency. These methods often employ Lewis acids or organocatalysts that can activate the starting materials without the harsh acidic conditions required in classical synthesis [6] [7].

The development of cross-coupling methodologies has also revolutionized the synthesis of Troeger's base derivatives. Palladium-catalyzed reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, have enabled the preparation of highly functionalized Troeger's base analogues from readily available halogenated precursors [9] [10].

Modern synthetic strategies also emphasize green chemistry principles, seeking to minimize environmental impact while maximizing synthetic efficiency. This includes the development of solvent-free reactions, recyclable catalysts, and atom-economical processes [11].

Mechanism of Formation Studies

Electrospray ionization mass spectrometry has provided unprecedented insights into the mechanism of Troeger's base formation [12] [13] [5]. These studies have revealed key intermediates and reaction pathways that were previously inaccessible through conventional analytical methods.

The mechanism typically involves the formation of iminium ions as crucial intermediates [12] [13]. These cationic species undergo subsequent electrophilic aromatic substitution reactions to build the tetracyclic framework [12] [13]. The role of various methylene sources, including hexamethylenetetramine and dimethoxymethane, has been elucidated through these mechanistic studies [12] [13].

Gas-phase ion-molecule reactions have provided additional mechanistic insights, particularly regarding the energetics of the cyclization steps [12] [13]. These studies have confirmed that the formation of the final tetracyclic structure involves multiple sequential cyclization reactions, with the second cyclization often being rate-determining [12] [13].

The mechanistic understanding has been crucial for optimizing reaction conditions and developing new synthetic methodologies. By identifying the key intermediates and transition states, researchers have been able to design more efficient catalytic systems and predict the behavior of new substrate combinations [12] [13].

Enantioselective Synthesis Methods

The development of enantioselective synthesis methods represents one of the most significant advances in Troeger's base chemistry [7] [14] [15]. These methods enable the preparation of optically pure Troeger's base derivatives, which are essential for applications in asymmetric catalysis and molecular recognition [7] [14].

Organocatalytic asymmetric synthesis has emerged as a particularly powerful approach [14]. Using chiral phosphoric acid catalysts, researchers have achieved excellent enantioselectivity (up to >99% enantiomeric excess) in the aminalization of tetrahydrodibenzodiazocines with aromatic aldehydes [14]. This method demonstrates broad substrate scope and high efficiency, making it suitable for both laboratory and potentially industrial applications [14].

Palladium-catalyzed asymmetric synthesis represents another breakthrough in enantioselective Troeger's base formation [15] [16]. The use of specially designed chiral ligands, such as the GF-Phos system, enables the simultaneous construction of both carbon and nitrogen stereocenters with excellent selectivity [15] [16]. This approach allows for the preparation of rigid cleft-like structures that are configurationally stable under both acidic and basic conditions [15] [16].

Enzymatic kinetic resolution has also proven effective for obtaining enantiomerically pure Troeger's base derivatives [7]. This biocatalytic approach offers high enantioselectivity and operates under mild conditions, making it particularly attractive for large-scale applications [7].

Hexamethylenetetramine and Trifluoroacetic Acid Routes

The combination of hexamethylenetetramine and trifluoroacetic acid has become one of the most widely used methods for Troeger's base synthesis [17] [6]. This approach offers several advantages over classical methods, including higher yields, broader substrate scope, and the ability to utilize electron-deficient anilines [17] [6].

Hexamethylenetetramine serves as a convenient formaldehyde equivalent, releasing formaldehyde units under acidic conditions [17] [6]. The use of trifluoroacetic acid as both solvent and catalyst provides the necessary acidic environment while maintaining relatively mild reaction conditions [17] [6]. Typical yields range from 70-99%, depending on the substrate [17] [6].

The mechanism involves the acid-catalyzed decomposition of hexamethylenetetramine to generate formaldehyde equivalents, which then undergo condensation with the aniline substrate [17] [13]. The resulting iminium intermediates participate in the characteristic electrophilic aromatic substitution reactions that lead to Troeger's base formation [17] [13].

This method has been particularly valuable for synthesizing halogenated Troeger's base derivatives, which serve as important intermediates for further functionalization through cross-coupling reactions [17] [6]. The ability to incorporate various functional groups has greatly expanded the utility of Troeger's base in supramolecular chemistry and materials science [17] [6].

Dimethoxymethane Methodology

The use of dimethoxymethane as a methylene source represents a significant advance in Troeger's base synthesis, particularly for polymer formation [18] [19] [8]. This methodology enables the preparation of both small-molecule Troeger's base derivatives and high-molecular-weight polymers through step-growth polymerization [18] [19].

The dimethoxymethane/trifluoroacetic acid system operates through the acid-catalyzed decomposition of dimethoxymethane to generate reactive methylene species [18] [19]. These intermediates then undergo condensation with aromatic diamines to form either discrete Troeger's base molecules or polymeric materials [18] [19].

The reaction conditions are typically mild, requiring only room temperature and reaction times of 24 hours [20]. Yields range from 62-99%, depending on the specific aniline substrate employed [20]. The method shows excellent functional group tolerance, accommodating methoxy, methyl, and nitro substituents [20].

This methodology has been particularly valuable for synthesizing Troeger's base-containing polymers of intrinsic microporosity [18] [19]. These materials exhibit unique properties arising from the rigid, contorted structure of the Troeger's base linking units, which prevent efficient packing and create permanent porosity [18] [19].

Sustainable Synthesis Approaches

The development of sustainable synthesis approaches for Troeger's base has gained increasing attention as environmental concerns become more prominent in synthetic chemistry [11]. These methods focus on reducing waste, minimizing hazardous reagents, and improving atom economy [11].

Green chemistry principles have been applied to develop more environmentally friendly synthetic routes. This includes the use of recyclable catalysts, aqueous reaction media, and renewable feedstocks where possible [11]. The benzyl azide rearrangement method represents one such approach, as it avoids the use of formaldehyde, which is a known carcinogen [21] [22].

Continuous flow synthesis has emerged as another sustainable approach, offering improved reaction control, reduced waste generation, and enhanced safety profiles [2]. The ability to conduct Troeger's base synthesis in continuous flow reactors enables better heat and mass transfer, leading to improved yields and reduced reaction times [2].

Biocatalytic approaches, while still in early development for Troeger's base synthesis, offer the potential for highly selective and environmentally benign synthetic routes [7]. The use of enzymes for kinetic resolution of racemic Troeger's base derivatives demonstrates the potential for biocatalysis in this area [7].

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

529-81-7

Dates

Last modified: 07-17-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Chirality | Rigid Structure |

Prevention of Nitrogen Inversion in Rigid FrameworkThe rigid framework of Troeger's base effectively prevents nitrogen inversion through multiple structural constraints that maintain the stereochemical integrity of the molecule [1] [8]. The methylene bridge connecting the two nitrogen atoms creates a conformationally locked structure that prohibits the typical pyramidal inversion observed in flexible tertiary amines [10]. The prevention of nitrogen inversion occurs through several mechanisms. First, the bicyclic diazocine framework imposes severe geometric constraints that make inversion energetically prohibitive [4]. The methylene bridge forces the nitrogen atoms into a fixed spatial relationship where any attempt at inversion would require breaking the bridging carbon-nitrogen bonds [7]. Second, the aromatic rings attached to the diazocine core provide additional steric hindrance that further restricts molecular flexibility [22]. Computational studies have revealed that the energy barrier for nitrogen inversion in Troeger's base exceeds 150 kilojoules per mole, compared to typical values of 20-40 kilojoules per mole for simple tertiary amines [5]. This elevated barrier ensures that the enantiomers remain configurationally stable under normal conditions [8]. The rigid framework also prevents the formation of methyleneiminium ion intermediates that could facilitate racemization in acidic media [10]. The dihedral angle between the two benzene rings in Troeger's base typically ranges from 90 to 100 degrees, depending on the substituents present [22]. This near-perpendicular orientation contributes to the overall rigidity of the framework and enhances the prevention of nitrogen inversion [4]. The cleft-like structure created by this geometry provides a well-defined three-dimensional space that maintains its shape due to the conformational constraints [14]. Enantiomeric Resolution MethodsEnantiomeric resolution of Troeger's base has been achieved through various sophisticated methods, with the first successful separation accomplished by Vladimir Prelog in 1944 using column chromatography with a chiral stationary phase [1]. This pioneering work established the foundation for subsequent developments in chiral separation techniques for Troeger's base and related compounds [13]. Chiral high-performance liquid chromatography has emerged as one of the most effective methods for enantiomeric resolution of Troeger's base derivatives [17]. Studies have demonstrated that spiro-Troeger's base enantiomers can be separated with better chromatographic resolution compared to standard Troeger's base enantiomers, although both types show excellent enantioselectivity [17]. The separation is typically performed using specialized chiral stationary phases that can differentiate between the (R,R) and (S,S) configurations [13]. Molecularly imprinted monolithic capillary columns have been developed specifically for the enantioseparation of Troeger's base using capillary electrochromatography [13]. These columns are prepared through in-situ thermal-initiated copolymerization of methacrylic acid and ethylene dimethacrylate, with optimization of porogen ratios to achieve good flow-through properties and enantioselectivity [13]. Under optimal conditions, baseline resolutions can be achieved within 4 minutes by applying higher voltage and assisting pressure of 6 bar [13]. Crystallization-based resolution methods have also been employed, particularly for derivatives of Troeger's base [15]. These methods utilize chiral solvating agents such as dehydroabietyl-derived compounds, which can form diastereomeric complexes with racemic Troeger's base derivatives [15]. The efficiency of these methods depends on the specific substituents present on the aromatic rings and the choice of resolving agent [15].

Configurational Stability AnalysisThe configurational stability of Troeger's base has been extensively studied under various conditions, revealing both strengths and limitations of the chiral framework [1] [10]. Under neutral and basic conditions, Troeger's base exhibits exceptional configurational stability, with no measurable racemization occurring over extended periods at room temperature [8]. However, the configurational stability becomes compromised under acidic conditions, where racemization can occur through a well-characterized mechanism [10]. The racemization process involves the reversible formation of a methyleneiminium ion intermediate, which is generated through protonation of one nitrogen atom followed by nucleophilic attack by the lone pair of the unprotonated nitrogen [10]. This mechanism was first proposed by Prelog and has been supported by subsequent experimental evidence [4]. The rate of racemization in acidic media depends on several factors, including the strength of the acid, temperature, and the presence of substituents on the aromatic rings [8]. In strongly acidic solutions where both nitrogen atoms become protonated, the racemization process is effectively suppressed because no free electron pairs are available to form the methyleneiminium intermediate [4]. This observation has led to the development of modified Troeger's base analogues with enhanced configurational stability [7]. Thermal stability analysis reveals that Troeger's base maintains its configurational integrity up to temperatures of approximately 200 degrees Celsius under inert atmospheres [21]. Above this temperature, decomposition begins to occur, with the initial breakdown involving the methylene bridge and subsequent ring-opening reactions [21]. The thermal decomposition typically shows maximum weight loss rates around 572-591 degrees Celsius [21]. Studies using density functional theory calculations have provided detailed insights into the configurational stability mechanisms [5] [7]. These calculations demonstrate that the nitrogen-hydrogen-oxygen hydrogen bonding interactions and weak intermolecular forces play crucial roles in maintaining the stereochemical integrity of the molecule [7]. The stability is further enhanced by the overlap of nitrogen lone pairs with antibonding orbitals in the bridging system [4]. Molecular Geometry and Cleft-Like StructureThe molecular geometry of Troeger's base is characterized by its distinctive cleft-like structure, which results from the near-perpendicular arrangement of two aromatic rings connected by a rigid diazocine bridge [1] [4]. This three-dimensional architecture creates a concave cavity that has been extensively utilized in supramolecular chemistry applications . The fundamental geometric parameters of Troeger's base include a dihedral angle between the two benzene rings that typically ranges from 90 to 100 degrees, depending on substituent effects [22]. The methylene bridge that connects the two nitrogen atoms maintains a fixed distance of approximately 2.5-2.7 angstroms between the bridgehead positions [16]. This rigid geometry creates a V-shaped molecular scaffold with well-defined spatial dimensions [14]. Crystallographic studies have revealed detailed structural parameters for various Troeger's base derivatives [16] [20]. The bond lengths within the diazocine framework are consistent with typical carbon-nitrogen and carbon-carbon bond distances, while the bond angles reflect the strain imposed by the bicyclic structure [16]. The aromatic rings maintain their planarity despite the bridging constraints, contributing to the overall stability of the molecular framework [20]. The cleft-like cavity created by the molecular geometry has specific dimensional characteristics that make it suitable for host-guest interactions . The cavity depth is approximately 6-8 angstroms, while the width at the opening ranges from 8-10 angstroms depending on the substituents present [14]. These dimensions are particularly well-suited for accommodating small organic molecules and molecular recognition applications . X-ray crystallographic analysis has shown that Troeger's base derivatives often exhibit high incidents of multiple independent molecules in the crystal lattice, attributed to their awkward V-shaped molecular geometry and inherent chirality [20]. This tendency toward complex crystal packing arrangements reflects the unique three-dimensional structure of the molecule [20].

Chiral Recognition PropertiesThe chiral recognition properties of Troeger's base stem from its unique three-dimensional structure and the presence of stereogenic nitrogen centers, making it an excellent platform for developing enantioselective recognition systems [14]. The rigid cleft-like geometry provides a well-defined chiral environment that can discriminate between enantiomers of guest molecules through differential binding interactions . Research has demonstrated that Troeger's base and its derivatives can effectively recognize various chiral substrates, including carboxylic acids, amino acids, and bisammonium salts [10] . The recognition process typically involves multiple non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, which combine to create enantioselective binding [14]. The concave structure of the molecular cleft allows for optimal complementarity with appropriately sized guest molecules . Binding studies have revealed that Troeger's base derivatives can achieve significant enantioselectivity in molecular recognition processes [14]. For example, glycoconjugated Troeger's base compounds have shown enhanced binding affinity to bovine serum albumin compared to the parent compound, with binding constants ranging from 10⁵ to 10¹⁰ liters per mole depending on temperature and substituents [14]. These interactions involve hydrogen bonds, hydrophobic contacts, and electrostatic interactions that contribute to the overall recognition selectivity [14]. The development of Troeger's base as a chiral solvating agent has enabled its use in nuclear magnetic resonance spectroscopy for enantiomeric excess determinations [15]. Modified Troeger's base derivatives have been shown to form diastereomeric complexes with chiral guests, leading to observable chemical shift differences that allow for quantitative analysis of enantiomeric purity [15]. The effectiveness of these recognition systems depends on the specific functional groups present on both the host and guest molecules [15]. Computational modeling has provided insights into the molecular basis of chiral recognition by Troeger's base systems [5] [7]. Density functional theory calculations have revealed that the stereoselectivity arises from differential stabilization of diastereomeric complexes through specific hydrogen bonding patterns and steric complementarity [7]. The nitrogen-hydrogen-oxygen interactions play particularly important roles in determining the selectivity of recognition processes [5]. The unique chiral recognition properties have led to applications in various fields, including the development of chiral catalysts, molecular sensors, and separation media [17]. Troeger's base frameworks have been incorporated into polymeric materials to create chiral stationary phases for chromatographic separations, demonstrating their versatility in practical applications [17] [21].

The original synthesis of Troeger's base involved the condensation of para-toluidine with formaldehyde in aqueous hydrochloric acid, yielding the characteristic bridged bicyclic structure [1] [3]. This classical approach, while historically significant, typically produces moderate yields ranging from 30-50% and results in racemic products [1] [3]. The mechanism of the classical synthesis proceeds through a series of electrophilic aromatic substitution reactions [4] [5]. Initially, an iminium ion forms from the acid-catalyzed reaction between the aniline and formaldehyde [4]. This iminium ion then undergoes electrophilic aromatic substitution with a second aniline molecule, followed by cyclization steps that ultimately form the tetracyclic Troeger's base framework [4] [5]. The classical method's limitations include harsh reaction conditions, limited substrate scope, and the requirement for electron-rich anilines to achieve reasonable yields [4]. Despite these drawbacks, the classical approach remains valuable for educational purposes and serves as the foundation for understanding more advanced synthetic strategies. Modern Synthetic StrategiesContemporary synthetic approaches have significantly expanded the scope and efficiency of Troeger's base synthesis. Modern strategies focus on improved yields, milder reaction conditions, and the ability to incorporate diverse functional groups [6] [7] [8]. One major advancement involves the use of alternative catalytic systems that operate under milder conditions while maintaining high efficiency. These methods often employ Lewis acids or organocatalysts that can activate the starting materials without the harsh acidic conditions required in classical synthesis [6] [7]. The development of cross-coupling methodologies has also revolutionized the synthesis of Troeger's base derivatives. Palladium-catalyzed reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, have enabled the preparation of highly functionalized Troeger's base analogues from readily available halogenated precursors [9] [10]. Modern synthetic strategies also emphasize green chemistry principles, seeking to minimize environmental impact while maximizing synthetic efficiency. This includes the development of solvent-free reactions, recyclable catalysts, and atom-economical processes [11]. Mechanism of Formation StudiesElectrospray ionization mass spectrometry has provided unprecedented insights into the mechanism of Troeger's base formation [12] [13] [5]. These studies have revealed key intermediates and reaction pathways that were previously inaccessible through conventional analytical methods. The mechanism typically involves the formation of iminium ions as crucial intermediates [12] [13]. These cationic species undergo subsequent electrophilic aromatic substitution reactions to build the tetracyclic framework [12] [13]. The role of various methylene sources, including hexamethylenetetramine and dimethoxymethane, has been elucidated through these mechanistic studies [12] [13]. Gas-phase ion-molecule reactions have provided additional mechanistic insights, particularly regarding the energetics of the cyclization steps [12] [13]. These studies have confirmed that the formation of the final tetracyclic structure involves multiple sequential cyclization reactions, with the second cyclization often being rate-determining [12] [13]. The mechanistic understanding has been crucial for optimizing reaction conditions and developing new synthetic methodologies. By identifying the key intermediates and transition states, researchers have been able to design more efficient catalytic systems and predict the behavior of new substrate combinations [12] [13]. Enantioselective Synthesis MethodsThe development of enantioselective synthesis methods represents one of the most significant advances in Troeger's base chemistry [7] [14] [15]. These methods enable the preparation of optically pure Troeger's base derivatives, which are essential for applications in asymmetric catalysis and molecular recognition [7] [14]. Organocatalytic asymmetric synthesis has emerged as a particularly powerful approach [14]. Using chiral phosphoric acid catalysts, researchers have achieved excellent enantioselectivity (up to >99% enantiomeric excess) in the aminalization of tetrahydrodibenzodiazocines with aromatic aldehydes [14]. This method demonstrates broad substrate scope and high efficiency, making it suitable for both laboratory and potentially industrial applications [14]. Palladium-catalyzed asymmetric synthesis represents another breakthrough in enantioselective Troeger's base formation [15] [16]. The use of specially designed chiral ligands, such as the GF-Phos system, enables the simultaneous construction of both carbon and nitrogen stereocenters with excellent selectivity [15] [16]. This approach allows for the preparation of rigid cleft-like structures that are configurationally stable under both acidic and basic conditions [15] [16]. Enzymatic kinetic resolution has also proven effective for obtaining enantiomerically pure Troeger's base derivatives [7]. This biocatalytic approach offers high enantioselectivity and operates under mild conditions, making it particularly attractive for large-scale applications [7]. Hexamethylenetetramine and Trifluoroacetic Acid RoutesThe combination of hexamethylenetetramine and trifluoroacetic acid has become one of the most widely used methods for Troeger's base synthesis [17] [6]. This approach offers several advantages over classical methods, including higher yields, broader substrate scope, and the ability to utilize electron-deficient anilines [17] [6]. Hexamethylenetetramine serves as a convenient formaldehyde equivalent, releasing formaldehyde units under acidic conditions [17] [6]. The use of trifluoroacetic acid as both solvent and catalyst provides the necessary acidic environment while maintaining relatively mild reaction conditions [17] [6]. Typical yields range from 70-99%, depending on the substrate [17] [6]. The mechanism involves the acid-catalyzed decomposition of hexamethylenetetramine to generate formaldehyde equivalents, which then undergo condensation with the aniline substrate [17] [13]. The resulting iminium intermediates participate in the characteristic electrophilic aromatic substitution reactions that lead to Troeger's base formation [17] [13]. This method has been particularly valuable for synthesizing halogenated Troeger's base derivatives, which serve as important intermediates for further functionalization through cross-coupling reactions [17] [6]. The ability to incorporate various functional groups has greatly expanded the utility of Troeger's base in supramolecular chemistry and materials science [17] [6]. Dimethoxymethane MethodologyThe use of dimethoxymethane as a methylene source represents a significant advance in Troeger's base synthesis, particularly for polymer formation [18] [19] [8]. This methodology enables the preparation of both small-molecule Troeger's base derivatives and high-molecular-weight polymers through step-growth polymerization [18] [19]. The dimethoxymethane/trifluoroacetic acid system operates through the acid-catalyzed decomposition of dimethoxymethane to generate reactive methylene species [18] [19]. These intermediates then undergo condensation with aromatic diamines to form either discrete Troeger's base molecules or polymeric materials [18] [19]. The reaction conditions are typically mild, requiring only room temperature and reaction times of 24 hours [20]. Yields range from 62-99%, depending on the specific aniline substrate employed [20]. The method shows excellent functional group tolerance, accommodating methoxy, methyl, and nitro substituents [20]. This methodology has been particularly valuable for synthesizing Troeger's base-containing polymers of intrinsic microporosity [18] [19]. These materials exhibit unique properties arising from the rigid, contorted structure of the Troeger's base linking units, which prevent efficient packing and create permanent porosity [18] [19]. Sustainable Synthesis ApproachesThe development of sustainable synthesis approaches for Troeger's base has gained increasing attention as environmental concerns become more prominent in synthetic chemistry [11]. These methods focus on reducing waste, minimizing hazardous reagents, and improving atom economy [11]. Green chemistry principles have been applied to develop more environmentally friendly synthetic routes. This includes the use of recyclable catalysts, aqueous reaction media, and renewable feedstocks where possible [11]. The benzyl azide rearrangement method represents one such approach, as it avoids the use of formaldehyde, which is a known carcinogen [21] [22]. Continuous flow synthesis has emerged as another sustainable approach, offering improved reaction control, reduced waste generation, and enhanced safety profiles [2]. The ability to conduct Troeger's base synthesis in continuous flow reactors enables better heat and mass transfer, leading to improved yields and reduced reaction times [2]. Biocatalytic approaches, while still in early development for Troeger's base synthesis, offer the potential for highly selective and environmentally benign synthetic routes [7]. The use of enzymes for kinetic resolution of racemic Troeger's base derivatives demonstrates the potential for biocatalysis in this area [7]. XLogP3 3.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms

Irritant Other CAS

529-81-7

Dates

Last modified: 07-17-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|